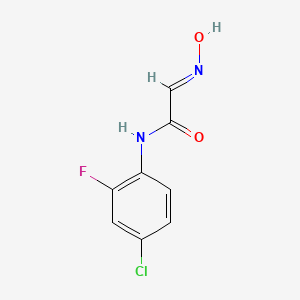

N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide

Description

N-(4-Chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide (CAS: 1221728-86-4, molecular formula: C₈H₆ClFN₂O₂, molecular weight: 216.6 g/mol) is a halogenated acetamide derivative featuring a hydroxyimino (-NH-O) functional group and a substituted phenyl ring (4-chloro-2-fluorophenyl). This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules . Its structural uniqueness arises from the ortho-fluorine and para-chlorine substituents on the aromatic ring, which influence electronic properties, hydrogen-bonding capacity, and steric interactions.

Properties

IUPAC Name |

(2E)-N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDWIOOTCBSKU-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide can undergo several chemical reactions, including:

- Oxidation: Oxidation using agents like potassium permanganate may lead to the formation of corresponding oxo derivatives.

- Reduction: Reduction using agents such as sodium borohydride may lead to the formation of amine derivatives.

- Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution with nucleophiles like amines or thiols, forming substituted derivatives.

Spectroscopic and Crystallographic Methods

Spectroscopic and crystallographic methods are crucial for characterizing the tautomeric forms of related compounds.

- X-ray crystallography: Can resolve the configuration of the hydroxyimino group through analyzing bond angles and hydrogen-bonding networks.

- NMR: Provides distinct chemical shifts for isomers (e.g., imino proton shifts at specific δ values in DMSO-d6).

- IR: Shows stretching vibrations at specific wavenumbers (e.g., 1640 cm⁻¹ for C=O and 3200 cm⁻¹ for N–H) that confirm tautomeric equilibrium.

Data Table: Hydrogen Bond Geometry

| D—H⋯A | D—H | H⋯A | D⋯A | ∠D—H⋯A |

|---|---|---|---|---|

| O1—H1⋯O2 | 0.82 | 1.95 | 2.752 | 165 |

| N2—H2⋯N1 | 0.86 | 2.21 | 2.940 | 142 |

| C7—H7⋯O2 | 0.93 | 2.54 | 3.243 | 132 |

Scientific Research Applications

5.1. Intermediate in Organic Synthesis N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide serves as an intermediate in synthesizing complex organic molecules. Its hydroxyimino group allows participation in various organic transformations, making it valuable in synthetic chemistry.

Mechanism of Action

The mechanism by which N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide exerts its effects is largely dependent on its interaction with biological targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions and electronic effects.

Molecular Targets and Pathways:

Enzyme Inhibition: Targets enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation.

Receptor Binding: May interact with specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related acetamides:

Key Observations :

- Halogen Effects: The target compound’s 4-Cl-2-F substitution enhances electronegativity and steric hindrance compared to mono-halogenated analogs (e.g., 4-Cl or 4-F only). This may improve binding specificity in biological targets .

- Hydroxyimino vs. Other Groups: The hydroxyimino group enables hydrogen bonding (N–H···O and O–H···O), influencing crystal packing and solubility, whereas azido or cyano groups prioritize reactivity (e.g., cycloadditions or enzyme inhibition) .

Reactivity Trends :

- Hydroxyimino-containing compounds are prone to tautomerization and polymerization under heat (e.g., poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide)) .

- Azidoacetamides undergo Huisgen cycloaddition, enabling bioconjugation .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and various studies that highlight its efficacy against different pathogens.

Chemical Structure and Properties

The compound features a chloro and fluoro substituent on a phenyl ring, along with a hydroxyimino functional group attached to an acetamide moiety. This unique structure enhances its reactivity and biological activity, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound targets enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation. The hydroxyimino group can form hydrogen bonds with the active sites of these enzymes, facilitating inhibition.

- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular responses. The hydrophobic interactions provided by the chloro and fluoro substituents enhance binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A comparative study showed the following results against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 12 | Moderate |

| Bacillus subtilis | 14 | Moderate |

| Gram-negative | ||

| Escherichia coli | 10 | Moderate |

| Pseudomonas aeruginosa | 6 | Weak |

The compound demonstrated appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, although it showed weak antifungal activity against common fungal strains such as Candida albicans .

Case Studies

- In Vitro Studies : A study examining the antibacterial effects of several chloroacetamides, including this compound, found that compounds with halogenated phenyl rings exhibited higher lipophilicity, allowing for better penetration through bacterial membranes. This study concluded that the compound is promising for further investigation as an antimicrobial agent .

- Inflammation Models : In models of inflammation, this compound was shown to significantly reduce inflammatory markers. The mechanism was linked to the inhibition of specific enzymes involved in the inflammatory response, suggesting potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by:

- A chloro and a fluoro substituent on a phenyl ring.

- A hydroxyimino group attached to an acetamide moiety.

The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Pharmacological Studies

N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide has been investigated for its potential as a pharmacophore in drug design, particularly for:

- Anti-inflammatory Agents : It targets enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Antimicrobial Agents : Its unique structure may enhance binding affinity to microbial targets, making it a candidate for developing new antibiotics.

Biochemical Probes

This compound is utilized as a biochemical probe to study enzyme interactions and inhibition mechanisms. Its hydroxyimino group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of complex organic molecules essential in drug formulation.

Material Science

The compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique combination of halogen substituents can significantly influence the material's characteristics.

Q & A

Q. How can the synthesis of N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide be optimized for academic research?

Methodological Answer: The compound can be synthesized via a modified condensation reaction involving chloral hydrate, hydroxylamine hydrochloride, and 4-chloro-2-fluoroaniline under acidic conditions (HCl) at 50–60°C. Key steps include:

- Dissolving 4-chloro-2-fluoroaniline in 0.1 M HCl to form a stable intermediate.

- Adding hydroxylamine hydrochloride and sodium sulfate to facilitate imine formation.

- Introducing chloral hydrate to trigger cyclization, followed by refluxing for 12–24 hours .

- Purification via recrystallization from ethanol yields crystals suitable for X-ray diffraction. Reaction efficiency (≥90%) depends on pH control (5.5–6.5) and temperature stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-spectral approach is essential:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; hydroxyimino proton at δ 10.2–10.8 ppm).

- FT-IR : Confirm functional groups (N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and C–F at ~1100 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₈H₆ClF₂N₂O₂, exact mass 244.01 g/mol) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

Methodological Answer: Discrepancies in bond lengths or angles often arise from twinning or disordered atoms. Strategies include:

- Using SHELXL (via WinGX suite) for iterative refinement with restraints on thermal parameters.

- Validating hydrogen bonding via Fourier difference maps (e.g., O–H···N interactions in hydroxyimino groups).

- Cross-referencing with analogous structures (e.g., N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, dihedral angle = 6.3°) to assess geometric plausibility .

Q. What methodologies elucidate hydrogen bonding networks in the crystal structure?

Methodological Answer: Hydrogen bonding stabilizes the lattice and influences physicochemical properties. Steps include:

- X-ray diffraction : Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) using a diffractometer (e.g., Enraf–Nonius CAD-4).

- Hydrogen bond analysis : Measure donor-acceptor distances (e.g., N–H···O = 2.89 Å, C–H···O = 3.12 Å) and angles (>150°).

- Software tools : Mercury (CCDC) or OLEX2 visualize packing motifs (e.g., 1D chains or 2D layers via N–H···O/N–H···N interactions) .

Q. How can computational modeling predict reactivity or biological interactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) provide insights:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyimino oxygen as a H-bond acceptor).

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., Plasmodium falciparum enzymes for antimalarial potential).

- ADMET prediction : SwissADME evaluates bioavailability (LogP ~1.5) and metabolic stability .

Data Analysis and Application Questions

Q. How should researchers address conflicting data in biological activity assays?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values) require:

- Dose-response validation : Repeat assays with standardized protocols (e.g., SYBR Green for antimalarial activity).

- Structure-activity relationship (SAR) : Compare with analogs (e.g., pyrazoleamide derivatives) to isolate pharmacophores.

- Cytotoxicity controls : Use HEK293 or HepG2 cells to rule off-target effects .

Q. What experimental designs improve dielectric property measurements for material science applications?

Methodological Answer: To study dielectric behavior (e.g., ε' and ε''):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.